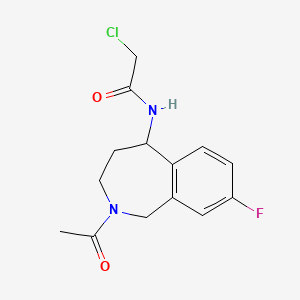

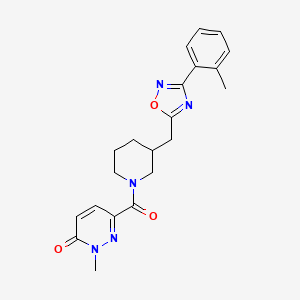

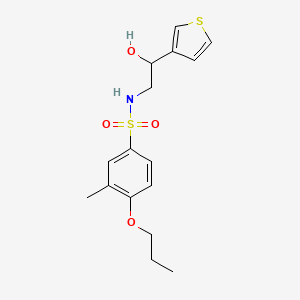

![molecular formula C13H12FNO3S B2485411 3-[(2-氟苯基)磺酰]-4,6-二甲基-2(1H)-吡啶酮 CAS No. 344278-71-3](/img/structure/B2485411.png)

3-[(2-氟苯基)磺酰]-4,6-二甲基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone often involves nucleophilic substitution reactions, polycondensation, and the use of specific catalysts to introduce fluorinated, sulfonyl, and pyridinone functionalities. For example, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized through low-temperature polycondensation, demonstrating the versatility of incorporating sulfonyl and fluorinated groups into complex molecules (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, such as various tetrahydro-1H-pyrazolo[4,3-c]pyridines, has been analyzed, revealing that these structures can exhibit different molecular conformations and hydrogen bonding patterns. These studies offer insights into the molecular architecture and potential intermolecular interactions of such compounds (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of the pyridinone class of compounds, including those with sulfonyl and fluorophenyl groups, is highlighted by their ability to undergo various reactions, such as fluoroalkylation, which facilitates the creation of diverse fluorinated compounds. This is instrumental in extending the compound's utility across different chemical syntheses and applications (Zhao et al., 2012).

Physical Properties Analysis

The physical properties of compounds with similar functionalities have been studied, focusing on solubility, glass transition temperatures, and thermal stability. These properties are crucial for determining the compound's applicability in various industrial and research contexts. For instance, fluorinated polyamides containing pyridine and sulfone moieties show excellent solubility and high thermal stability, making them suitable for high-performance applications (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone derivatives, such as reactivity towards nucleophiles and electrophiles, are pivotal in organic synthesis and material science. The presence of the sulfonyl and fluorophenyl groups can significantly influence the compound's reactivity, enabling selective transformations and the synthesis of targeted molecules with desired functionalities (Zhao et al., 2012).

科学研究应用

合成和聚合物性质

刘等人(2013年)的研究探讨了含有吡啶和砜基团的新型可溶性氟化聚酰胺的合成,利用了含有吡啶和三氟甲基苯基团的二胺。这些聚合物表现出高热稳定性,在有机溶剂中具有优异的溶解性,并具有透明度和强度等显著性能,使它们有可能在各种工业应用中发挥作用 (Liu et al., 2013)。

铱(III)配合物中的光致发光

康斯特布尔等人(2014年)报道了含有硫醚基或砜基功能化环金属配体的铱(III)配合物,包括2-(4-氟苯基)吡啶和2-(4-甲基砜基苯基)吡啶。这些配合物,特别是砜衍生物,显示出高光致发光量子产率和较长的发射寿命,表明在发光应用中有潜在用途 (Constable et al., 2014)。

吡啶酮邻二醌二甲烷的前体

戈瓦尔特等人(2002年)研究了作为吡啶酮邻二醌二甲烷前体的磺醚吡啶酮。这些化合物与双亚胺反应时,会形成各种产物,展示了它们作为合成有机化学中间体的潜力 (Govaerts et al., 2002)。

电聚合研究

诺丁等人(2002年)研究了3-(4-氟苯基)噻吩的电化学聚合,这与感兴趣的化合物有结构上的关联。所得到的聚合物表现出独特的性质,如缓慢的离子插入动力学,表明在电子材料中有潜在应用 (Naudin et al., 2002)。

作用机制

Target of Action

The primary targets of the compound “3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are currently unknown. This compound may belong to the class of organic compounds known as p-toluenesulfonamides or sulfanilides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, an essential nutrient, by inhibiting the enzyme dihydropteroate synthase

属性

IUPAC Name |

3-(2-fluorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJVPZQRDUMVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

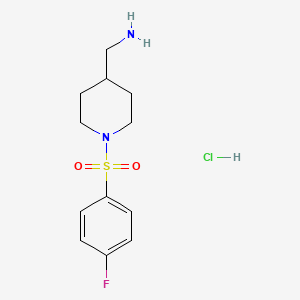

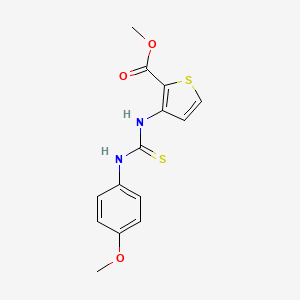

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)

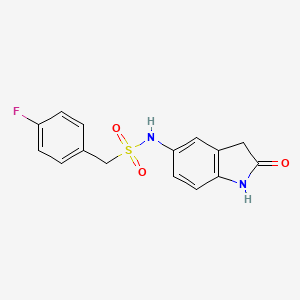

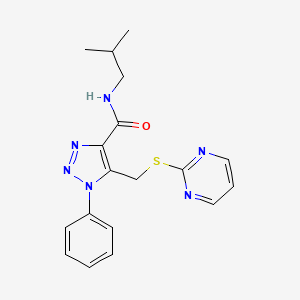

![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)

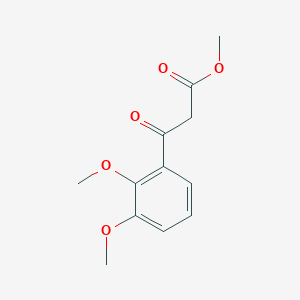

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

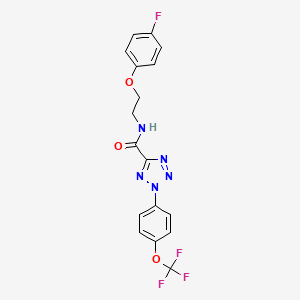

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)